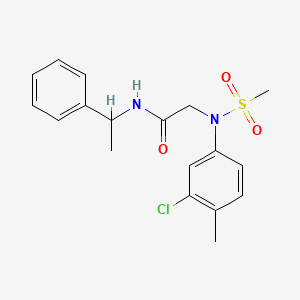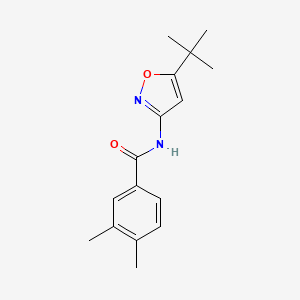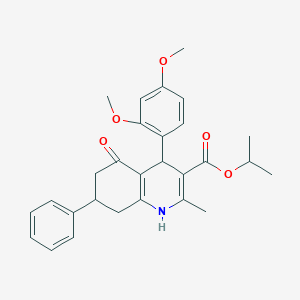
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic and cardiovascular diseases due to its ability to increase fatty acid oxidation and improve insulin sensitivity. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to enhance endurance and improve muscle recovery.
Wirkmechanismus
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide activates PPARδ, which is a nuclear receptor that plays a crucial role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which ultimately leads to improved energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also decreases the expression of genes involved in inflammation and lipid synthesis. Physiologically, it has been shown to improve endurance, reduce muscle damage, and increase muscle recovery.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has several advantages for lab experiments, including its ability to improve insulin sensitivity and increase fatty acid oxidation. However, it also has limitations, including its potential to cause cancer and its ability to interact with other drugs.
Zukünftige Richtungen
There are several future directions for research on 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide. One area of interest is its potential in treating various cancers and neurological disorders. Additionally, there is a need for further research on its long-term safety and potential interactions with other drugs. Finally, there is a need for research on its potential as a performance-enhancing drug and its impact on athletic performance.
Synthesemethoden
The synthesis of 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide involves several steps, including the reaction of 3-methylphenol with potassium tert-butoxide to form 3-methylphenol potassium salt. This is then reacted with 2-chloro-5-nitrobenzaldehyde to form 4-(3-methylphenoxy)-2-nitrobenzaldehyde. The final step involves the reaction of 4-(3-methylphenoxy)-2-nitrobenzaldehyde with butylamine to form 4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide has been extensively studied for its therapeutic potential in treating metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, decrease inflammation, and reduce the risk of atherosclerosis. Additionally, it has been studied for its potential in treating various cancers and neurological disorders.
Eigenschaften
IUPAC Name |
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-13-6-4-7-14(12-13)23-11-5-10-17(20)18-15-8-2-3-9-16(15)19(21)22/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXGGTNVJCPPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methylphenoxy)-N-(2-nitrophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-diethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5210396.png)

![4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5210404.png)


![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5210415.png)
![3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)